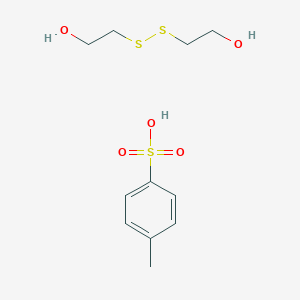
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid
説明
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is a compound that combines the properties of both a disulfide and a sulfonic acid. The disulfide group is known for its role in redox reactions, while the sulfonic acid group is a strong acid commonly used in organic synthesis.
特性
分子式 |
C11H18O5S3 |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
2-(2-hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H10O2S2/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-8-4-2-6/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2 |
InChIキー |
VVUNBXNEXKODAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CSSCCO)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
-
Synthesis of 2-(2-Hydroxyethyldisulfanyl)ethanol
-
Synthesis of 4-methylbenzenesulfonic acid
Industrial Production Methods
Industrial production of these compounds typically involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also becoming more common to improve efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, iodine.
Conditions: Mild temperatures (30°C).
Products: Oxidized disulfides.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Room temperature to slightly elevated temperatures.
Products: Reduced thiols.
-
Substitution
Reagents: Alkyl halides, sulfonyl chlorides.
Conditions: Varies depending on the reagent.
Products: Substituted disulfides and sulfonic acids.
科学的研究の応用
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of redox biology and the role of disulfides in protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid involves the redox cycling of the disulfide group. This compound can undergo reversible oxidation and reduction, making it a valuable tool in redox chemistry. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .
類似化合物との比較
Similar Compounds
2,2’-Dithiodiethanol: Similar in structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the disulfide linkage.
2-(2-Methoxyethoxy)ethanol: Similar in structure but with an ether linkage instead of a disulfide.
Uniqueness
2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is unique due to the presence of both a disulfide and a sulfonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile in various scientific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


